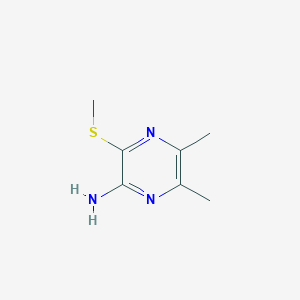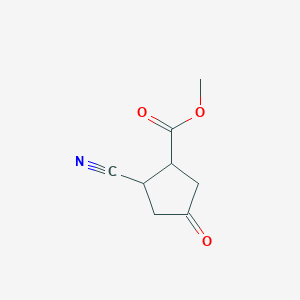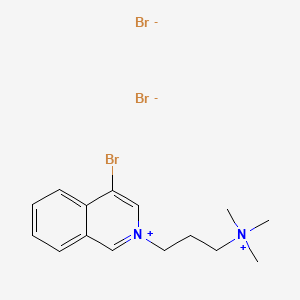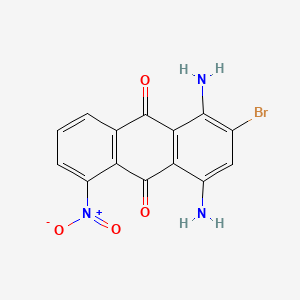
beta-L-Fucopyranosyl nitromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-L-Fucopyranosyl nitromethane: is a carbohydrate derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitromethane group attached to a beta-L-fucopyranosyl moiety, making it a valuable subject for research in organic chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Fucopyranosyl nitromethane typically involves the reaction of an aldehyde with nitromethane in the presence of a base, such as sodium hydroxide, through a nitroaldol (Henry) reaction. This reaction is followed by dehydration to yield the nitroalkene. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous-flow reactors to enhance safety and efficiency, and employing heterogeneous catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-L-Fucopyranosyl nitromethane can undergo various chemical reactions, including:
Oxidation: The nitromethane group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitromethane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) are used to facilitate these reactions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Beta-L-Fucopyranosyl nitromethane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of novel materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of beta-L-Fucopyranosyl nitromethane involves its interaction with specific molecular targets, such as lectins. Lectins are proteins that recognize and bind to carbohydrate moieties. The binding of this compound to lectins can inhibit their function, which is crucial in processes like biofilm formation by bacteria . This interaction disrupts the bacterial cell’s ability to adhere to surfaces and form protective biofilms, making it more susceptible to antibacterial agents.
Vergleich Mit ähnlichen Verbindungen
- Beta-D-Fucopyranosyl nitromethane
- Alpha-L-Fucopyranosyl nitromethane
- Beta-L-Galactopyranosyl nitromethane
Comparison: Beta-L-Fucopyranosyl nitromethane is unique due to its specific beta-L-fucopyranosyl configuration, which imparts distinct binding properties with lectins compared to its alpha or beta-D counterparts. This unique configuration enhances its potential as a selective inhibitor of bacterial biofilm formation .
Eigenschaften
Molekularformel |
C7H13NO6 |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5+,6+,7+/m0/s1 |
InChI-Schlüssel |
VKASWJUVZZNJIX-CQOGJGKDSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C[N+](=O)[O-])O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)

![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)

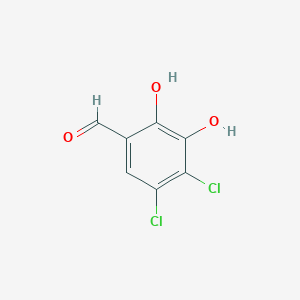
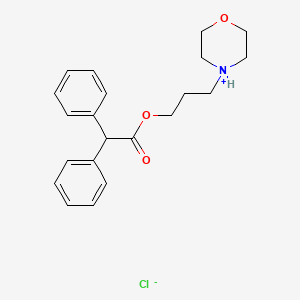

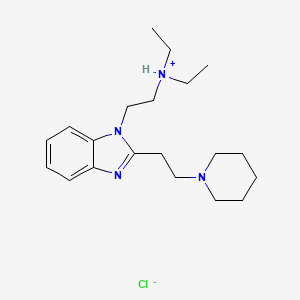
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)

